3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
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Overview
Description
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mechanism Of Action
The mechanism of action of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline is not fully understood. However, it has been proposed to act as a modulator of various biological targets such as ion channels, enzymes, and receptors. It has been reported to exhibit both agonist and antagonist activities depending on the target.
Biochemical And Physiological Effects
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. In addition, it has been reported to modulate the activity of various ion channels and receptors, which may have implications in the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline in lab experiments is its potential as a scaffold for the development of novel compounds with improved pharmacological properties. However, its limitations include its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline. One direction is the development of novel compounds based on its scaffold for the treatment of various diseases. Another direction is the investigation of its potential as a tool for the modulation of neuronal activity. Furthermore, the elucidation of its mechanism of action and the identification of its biological targets may provide insights into its potential applications in various fields.
Synthesis Methods
The synthesis of 3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline involves the reaction of cyclohexanone with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of chemical reactions, including cyclization and hydrogenation, to obtain the final product.
Scientific Research Applications
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, it has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In neuroscience, it has been studied for its potential as a tool for the modulation of neuronal activity.
properties
CAS RN |
140605-06-7 |
---|---|
Product Name |
3-Cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline |
Molecular Formula |
C19H27N |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(4aS,10bR)-3-cyclohexyl-2,4,4a,5,6,10b-hexahydro-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1 |
InChI Key |
FUMLYVJDBXPSSP-VQIMIIECSA-N |
Isomeric SMILES |
C1CCC(CC1)N2CC[C@@H]3[C@@H](C2)CCC4=CC=CC=C34 |
SMILES |
C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34 |
Canonical SMILES |
C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34 |
Other CAS RN |
140605-06-7 |
synonyms |
3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline hydrochloride HEXOH-benzisoquinoline |
Origin of Product |
United States |
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